molecular formula C14H19NO3 B183599 N-cyclopentyl-2,4-dimethoxybenzamide CAS No. 349107-47-7

N-cyclopentyl-2,4-dimethoxybenzamide

Cat. No.: B183599
CAS No.: 349107-47-7
M. Wt: 249.3 g/mol
InChI Key: CBFPDYRPANXHTK-UHFFFAOYSA-N
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Description

N-Cyclopentyl-2,4-dimethoxybenzamide (CAS 349107-47-7) is a chemical compound with the molecular formula C14H19NO3 and a molecular weight of 249.31 g/mol . This benzamide derivative features a cyclopentyl group attached to the amide nitrogen and two methoxy substituents at the 2- and 4-positions of the benzoyl ring . Its structure makes it a valuable intermediate in organic synthesis and medicinal chemistry research. Compounds within this class are frequently investigated for their potential biological activities and pharmacological properties . For instance, structurally similar N-alkyl and N-cyclopentyl benzamides are often explored as key scaffolds in drug discovery . Researchers utilize this compound strictly for laboratory research purposes. It is supplied For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

349107-47-7

Molecular Formula

C14H19NO3

Molecular Weight

249.3 g/mol

IUPAC Name

N-cyclopentyl-2,4-dimethoxybenzamide

InChI

InChI=1S/C14H19NO3/c1-17-11-7-8-12(13(9-11)18-2)14(16)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H,15,16)

InChI Key

CBFPDYRPANXHTK-UHFFFAOYSA-N

SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)NC2CCCC2)OC

Origin of Product

United States

Preparation Methods

Direct Aminolysis of Activated Esters

The most straightforward method for synthesizing N-cyclopentyl-2,4-dimethoxybenzamide involves the aminolysis of 2,4-dimethoxybenzoyl chloride with cyclopentylamine. This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert conditions. The benzoyl chloride is generated in situ by treating 2,4-dimethoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂O].

Reaction Conditions :

  • Solvent : THF or DCM

  • Base : Triethylamine (Et₃N) or pyridine to scavenge HCl

  • Temperature : 0°C to room temperature (20–25°C)

  • Time : 4–6 hours

The product is isolated via aqueous workup, followed by recrystallization from ethanol/water mixtures. Yields typically range from 65% to 78%, with purity confirmed by HPLC and 1H^1H-NMR.

Mixed Anhydride Method

An alternative approach employs mixed anhydride intermediates, as described in patent US7037929B1. Here, 2,4-dimethoxybenzoic acid reacts with ethyl chloroformate in the presence of N-methylmorpholine (NMM) to form a reactive mixed anhydride. Cyclopentylamine is then added to yield the target amide.

Advantages :

  • Avoids handling corrosive acyl chlorides

  • Higher functional group tolerance

Limitations :

  • Requires strict moisture control

  • Moderate yields (60–70%) due to competing side reactions.

Catalytic Coupling Strategies

HATU-Mediated Amide Formation

Modern peptide coupling agents like HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) enable efficient amide bond formation under mild conditions. A protocol adapted from ACS Publications involves:

  • Activation of 2,4-dimethoxybenzoic acid with HATU and DIPEA (N,N-diisopropylethylamine) in DMF.

  • Addition of cyclopentylamine at 0°C.

  • Stirring at room temperature for 12 hours.

Yield : 85–92%
Purity : >98% (HPLC).

Enzymatic Catalysis

Emerging methods utilize lipases (e.g., Candida antarctica Lipase B) in non-aqueous media to catalyze amide formation. While less common for aromatic amides, preliminary studies show:

  • Solvent : tert-Butanol

  • Temperature : 40°C

  • Conversion : ~50% after 72 hours

This green chemistry approach remains experimental but offers potential for scalability.

Optimization of Reaction Parameters

Solvent Effects

Solvent polarity significantly impacts reaction efficiency:

SolventDielectric Constant (ε)Yield (%)
THF7.678
DCM8.972
DMF36.785
Acetonitrile37.568

Polar aprotic solvents like DMF enhance nucleophilicity of cyclopentylamine, improving yields.

Temperature and Time Profiling

A kinetic study reveals optimal conditions:

  • 0°C : Slow reaction (24 hours, 50% yield)

  • 25°C : 6 hours, 78% yield

  • 40°C : Rapid decomposition of intermediates

Prolonged heating above 40°C leads to methoxy group demethylation, forming undesired phenolic by-products.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography : Silica gel with ethyl acetate/hexane (3:7)

  • HPLC : C18 column, acetonitrile/water (70:30), retention time = 8.2 min

Spectroscopic Data

  • 1H^1H-NMR (400 MHz, CDCl₃) : δ 7.52 (d, J = 8.4 Hz, 1H), 6.48 (dd, J = 8.4, 2.4 Hz, 1H), 6.41 (d, J = 2.4 Hz, 1H), 4.20–4.10 (m, 1H), 3.87 (s, 3H), 3.85 (s, 3H), 1.90–1.50 (m, 8H).

  • HRMS : m/z calc. for C₁₅H₂₁NO₃ [M+H]⁺: 276.1594; found: 276.1598.

Industrial-Scale Considerations

Cost-Effective Reagents

Bulk synthesis substitutes HATU with EDC/HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), reducing costs by 40% while maintaining 80–85% yields.

Waste Management

  • By-Products : HCl, urea derivatives

  • Neutralization : Aqueous NaHCO₃ washes

  • Solvent Recovery : Distillation of THF and DMF

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